![molecular formula C8H15N3S B12122778 5-(2,2-Dimethyl-propyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12122778.png)
5-(2,2-Dimethyl-propyl)-4-methyl-4H-[1,2,4]triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,2-Dimethyl-propyl)-4-methyl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is known for its versatile chemical properties and potential biological activities, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dimethyl-propyl)-4-methyl-4H-[1,2,4]triazole-3-thiol typically involves the formation of the triazole ring followed by the introduction of the thiol group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, thioureas can undergo S-alkylation followed by ring closure to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the triazole ring and subsequent functionalization with the thiol group .
Chemical Reactions Analysis
Types of Reactions
5-(2,2-Dimethyl-propyl)-4-methyl-4H-[1,2,4]triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce various alkyl or aryl groups at the thiol position .
Scientific Research Applications
5-(2,2-Dimethyl-propyl)-4-methyl-4H-[1,2,4]triazole-3-thiol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2,2-Dimethyl-propyl)-4-methyl-4H-[1,2,4]triazole-3-thiol involves its interaction with molecular targets, such as enzymes and receptors. The triazole ring and thiol group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, contributing to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole-3-thiol: A similar compound with a thiol group at the 3-position of the triazole ring.
5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol: Another triazole derivative with a pyridyl group.
3,5-Ditetrazolyl-1,2,4-triazole: A triheterocyclic compound with tetrazole groups.
Uniqueness
5-(2,2-Dimethyl-propyl)-4-methyl-4H-[1,2,4]triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H15N3S |
|---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
3-(2,2-dimethylpropyl)-4-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H15N3S/c1-8(2,3)5-6-9-10-7(12)11(6)4/h5H2,1-4H3,(H,10,12) |
InChI Key |
MKRSLAGLWALTBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=NNC(=S)N1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 5-[[(ethylamino)thioxomethyl]amino]-2-hydroxy-](/img/structure/B12122695.png)
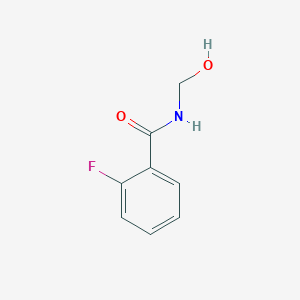
![4-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B12122702.png)
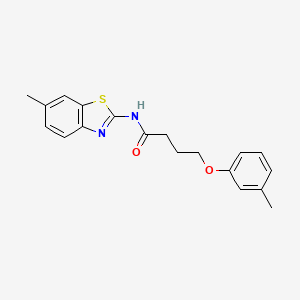
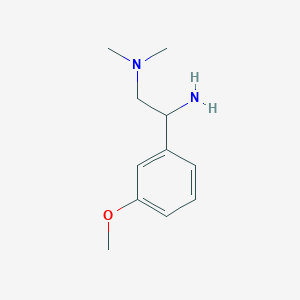
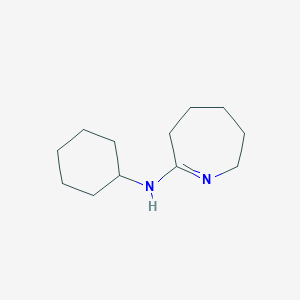
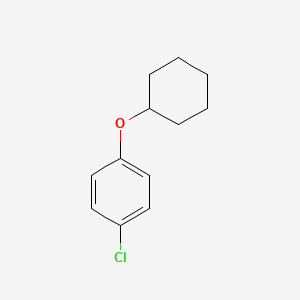
![N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12122734.png)

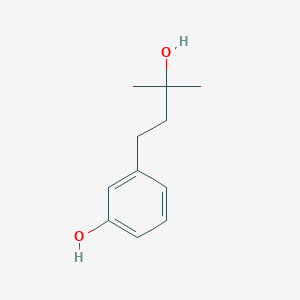
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12122788.png)
![N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-methylbenzohydrazide](/img/structure/B12122795.png)

![Benzoic acid, 5-chloro-2-[[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]-](/img/structure/B12122807.png)
